N-(2-Hydroxyethyl)-N-2-2-3-3-pentamethylcyclopropane-1-carboxamide
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Overview
Description
N-(2-Hydroxyethyl)-N-2-2-3-3-pentamethylcyclopropane-1-carboxamide is a unique organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a hydroxyethyl group and a pentamethylcyclopropane carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-2-2-3-3-pentamethylcyclopropane-1-carboxamide typically involves the reaction of 2-hydroxyethylamine with 2,2,3,3-pentamethylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-2-2-3-3-pentamethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-2-2-3-3-pentamethylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-2-2-3-3-pentamethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in structure but contains a methyl group instead of the pentamethylcyclopropane moiety.
N-Hydroxyethyl acrylamide: Contains a hydroxyethyl group but differs in the rest of the structure.
N-(2-Hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups and an ethylenediamine backbone.
Uniqueness
N-(2-Hydroxyethyl)-N-2-2-3-3-pentamethylcyclopropane-1-carboxamide is unique due to its pentamethylcyclopropane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H21NO2/c1-10(2)8(11(10,3)4)9(14)12(5)6-7-13/h8,13H,6-7H2,1-5H3 |
InChI Key |
QCPIQZAGGSVTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N(C)CCO)C |
Origin of Product |
United States |
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